molecular formula C27H22N4O2 B2834042 N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide CAS No. 1646265-27-1

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B2834042
CAS No.: 1646265-27-1
M. Wt: 434.499
InChI Key: QVOMGEXXZDNAMI-UHFFFAOYSA-N
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Description

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide is a synthetic quinazoline derivative characterized by a fused indoloquinazoline core substituted with a 6-methyl group and a 4-[(prop-2-enamido)methyl]benzamide side chain. Quinazolines are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and modulation of G-protein-coupled receptors (GPCRs) . The prop-2-enamido (acrylamido) moiety in the benzamide side chain may enhance binding through hydrogen bonding or covalent interactions, depending on the target .

Properties

IUPAC Name

N-(6-methylindolo[1,2-c]quinazolin-12-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-3-24(32)28-16-18-12-14-19(15-13-18)27(33)30-25-21-9-5-7-11-23(21)31-17(2)29-22-10-6-4-8-20(22)26(25)31/h3-15H,1,16H2,2H3,(H,28,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMGEXXZDNAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)C5=CC=C(C=C5)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. As a multi-kinase inhibitor, it binds to and inhibits the activity of various kinases involved in cell signaling pathways. This inhibition disrupts the signaling processes that promote cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility: The indolo[1,2-c]quinazoline core in the target compound offers greater rigidity compared to benzoquinazolinones (e.g., compound 12 ), which may enhance target selectivity.
  • Substituent Impact : The 4-[(prop-2-enamido)methyl]benzamide group distinguishes the target compound from imidazoquinazolines, which rely on aryl substituents for activity .

Functional Potency

Compound Class Functional Potency (EC50/IC50) Selectivity Profile Reference
Benzoquinazolinone 12 ~10 nM (M1 mAChR) 100-fold selectivity over other mAChR subtypes
Imidazo[4,5-g]quinazolines Not reported (preclinical) Broad-spectrum kinase inhibition
Target Compound Undisclosed Hypothesized specificity for acrylamide-sensitive targets

Notable Findings:

  • Benzoquinazolinone 12 demonstrates significantly higher potency than its parent compound (BQCA) due to optimized substituents .
  • Imidazoquinazolines exhibit anticancer activity but lack the acrylamido moiety seen in the target compound, which may confer covalent binding capabilities .

Q & A

Q. Basic

  • ^1H NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to confirm indoloquinazoline core formation and substituent integration. The prop-2-enamido group’s vinyl protons (δ 5.5–6.5 ppm) and amide protons (δ 8–10 ppm) are critical markers .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ peak).
  • Computational Validation : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted spectra for structural confirmation .

What strategies are effective for resolving contradictions in biological activity data across different assays?

Advanced
Contradictions may arise due to assay conditions (e.g., cell line variability, concentration ranges) or compound stability. Methodological approaches include:

  • Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines or microbial strains to assess consistency .
  • Metabolite Stability Testing : Use LC-MS to identify degradation products under physiological conditions (e.g., pH 7.4, 37°C) that may alter activity .
  • Structural-Activity Comparison : Compare results with structurally similar compounds (e.g., 6-methylindoloquinazoline derivatives) to isolate substituent-specific effects .

How can computational chemistry enhance the design of derivatives targeting specific biological pathways?

Q. Advanced

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. For example, the prop-2-enamido group’s acrylamide moiety may covalently bind cysteine residues in target enzymes .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to simulate reaction pathways for derivative synthesis, reducing trial-and-error experimentation .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

What experimental designs are optimal for evaluating the compound’s structure-activity relationship (SAR) in anticancer research?

Q. Advanced

  • Fragment-Based SAR : Synthesize analogs with systematic substitutions (e.g., varying methyl or acrylamide groups) and test against cancer cell panels (e.g., NCI-60) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features with activity data .
  • Cross-Assay Validation : Compare results from apoptosis assays (e.g., Annexin V staining) and cell cycle analysis to identify mechanism-specific trends .

How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Q. Advanced

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates during scale-up .
  • Membrane Separation : Optimize purification using nanofiltration membranes to remove low-molecular-weight impurities .
  • Continuous Flow Chemistry : Transition from batch to flow reactors to improve heat/mass transfer and reduce side reactions .

What are the best practices for evaluating the compound’s stability under physiological conditions?

Q. Basic

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
  • Plasma Stability Assays : Test compound integrity in human or animal plasma (37°C, 1–4 hours) to assess metabolic susceptibility .
  • Light/Temperature Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) to identify storage requirements .

How can AI-driven platforms accelerate the optimization of reaction conditions for novel derivatives?

Q. Advanced

  • Automated High-Throughput Screening (HTS) : Use robotic platforms to test 100+ reaction conditions (e.g., solvent, catalyst combinations) in parallel .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for yield improvement) .
  • Real-Time Feedback : Integrate AI with process sensors to dynamically adjust parameters (e.g., temperature, reagent addition rates) .

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